1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Overview
Description
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which include compounds with a tetrahydro-2h-thiopyran-4-yl fragment, have been studied extensively for their biological activity . These compounds have shown a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects . For instance, some compounds have shown significant anticonvulsant activity in mouse models of seizures .
Biochemical Pathways
Thiophene-based analogs have been found to impact a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with a similar tetrahydro-2h-thiopyran-4-yl fragment have shown significant antifungal, anticonvulsant, and anti-toxoplasma gondii activities . These effects suggest that the compound could have a broad range of potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with secreted aspartic proteinase (SAP), which is a potential antifungal target . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
This compound influences various cellular processes. It has been observed to exhibit antifungal, anticonvulsant, and anti-Toxoplasma gondii activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the growth of Candida spp. at non-cytotoxic concentrations for mouse L929 fibroblast and African green monkey kidney (VERO) cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit secreted aspartic proteinase (SAP), which is crucial for its antifungal activity . Additionally, it demonstrates anticonvulsant activity by modulating the activity of specific ion channels and receptors involved in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its antifungal and anticonvulsant activities over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has not shown significant adverse effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antifungal and anticonvulsant activities without causing toxicity . At higher doses, it may lead to adverse effects such as motor impairment and toxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall efficacy in exerting its biological effects.
Properties
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQKKZDGOQPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.